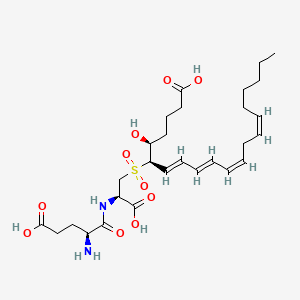
Ltf4 sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leukotriene F-4 sulfone induces changes in vascular permeability.
Applications De Recherche Scientifique
Biological Activities and Effects
- Synthesis and Biological Activities : Ltf4 sulfone, alongside Leukotriene F4 (LTF4), shows varied biological activities in guinea pigs. LTF4 induces bronchoconstriction when injected intravenously and affects vascular permeability when combined with PGE2. Ltf4 sulfone exhibits activities 2-5 times lower than LTF4 both in vitro and in vivo (Denis et al., 1982).
Effects of Perfluorinated Chemicals
- Effects on Long-term Potentiation : Studies on the effects of perfluorooctane sulfonate (PFOS) and its alternatives, such as perfluorohexane sulfonate (PFHxS), reveal their potential to affect cognitive ability by inhibiting Long-Term Potentiation (LTP) in rat hippocampal regions. This suggests a postsynaptic mechanism of action for these compounds (Zhang et al., 2016).
Insights into Perfluorinated Sulfonic-Acid Ionomers
- Review on Perfluorinated Sulfonic-Acid Membranes : A comprehensive review details recent advancements in the understanding of perfluorinated sulfonic-acid (PFSA) membranes. These membranes play a key role in bridging electrochemistry and polymer physics and have implications in various technological applications (Kusoglu & Weber, 2017).
Environmental Distribution and Toxicity
- Screening in Aquatic Organisms : The study of perfluorinated chemicals (including PFOS) in aquatic organisms reveals their widespread environmental distribution and potential as bioindicators of exposure to these chemicals (Fernández-Sanjuan et al., 2010).
- Microbial Degradation in the Environment : Research on the environmental biodegradability of polyfluoroalkyl chemicals, including their transformation into perfluoroalkyl carboxylic and sulfonic acids, is crucial for understanding their environmental fate and effects (Liu & Mejia Avendaño, 2013).
Applications in Battery Technology
- Sulfone-Based Electrolytes for Batteries : Sulfone-based electrolytes, including tetramethyl sulfone, are explored for use in high-voltage lithium-ion batteries, indicating potential applications in electric vehicle technology (Abouimrane et al., 2009).
Health Impact Studies
- Exposure to Polyfluoroalkyl Chemicals : Various studies have examined the impact of perfluorinated chemicals on human health, including their potential association with cholesterol levels, body weight, and insulin resistance (Nelson et al., 2009).
Propriétés
Numéro CAS |
84745-89-1 |
|---|---|
Nom du produit |
Ltf4 sulfone |
Formule moléculaire |
C28H44N2O10S |
Poids moléculaire |
600.72 |
Nom IUPAC |
(5S,6R,7E,9E,11Z,14Z)-6-(((R)-2-((S)-4-amino-4-carboxybutanamido)-2-carboxyethyl)sulfonyl)-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C28H44N2O10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)41(39,40)20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38)/b7-6-,10-9-,12-11+,16-13+/t21-,22-,23-,24+/m0/s1 |
Clé InChI |
JPPHWFJQZQFNHB-VJBFNVCUSA-N |
SMILES |
O=C(O)[C@H](CS(=O)([C@@H]([C@@H](O)CCCC(O)=O)/C=C/C=C/C=C\C/C=C\CCCCC)=O)NC(CC[C@@H](C(O)=O)N)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Leukotriene F-4 sulfone; Ltf4 sulfone; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-;Urea, N-[[(1R)-6-[(3-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-](/img/structure/B608448.png)
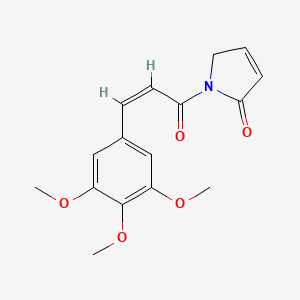
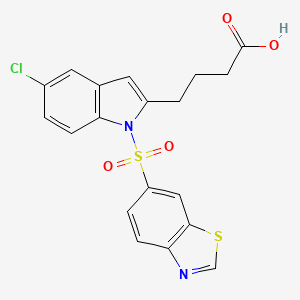
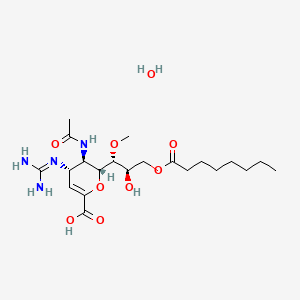

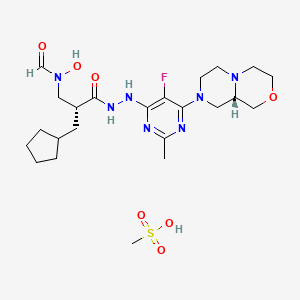
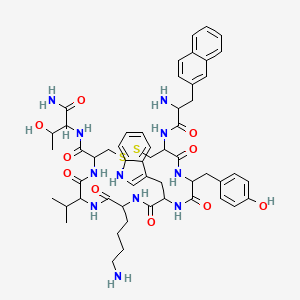
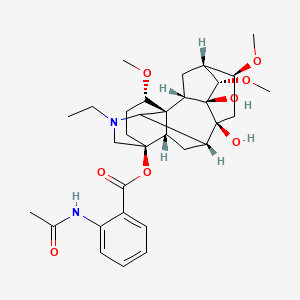
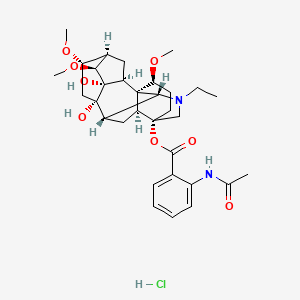
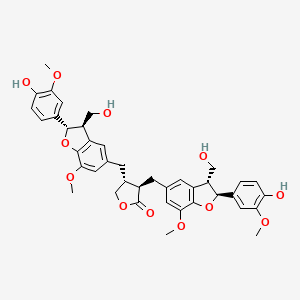
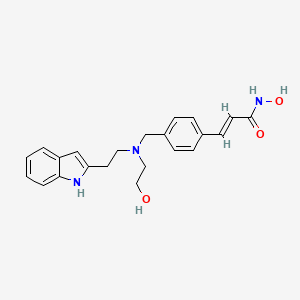
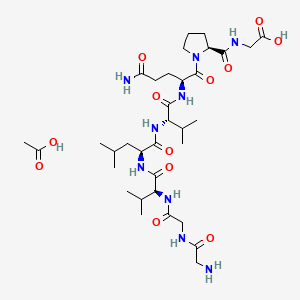
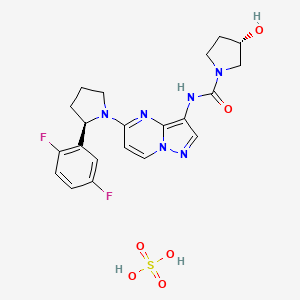
![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)